N-(1-benzyl-1H-pyrazol-3-yl)-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and thiocarbohydrazide. The reaction conditions often involve refluxing in solvents such as ethanol or dimethylformamide (DMF) and the use of catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Cyclization: Acidic or basic conditions, depending on the desired product
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups to the benzyl moiety.
Scientific Research Applications
N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development.
Organochlorine compounds: Share similar structural features but differ in their chemical properties and applications.
Uniqueness
N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine is unique due to its combination of pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16N8O2S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-(1-ethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H16N8O2S/c1-2-23-11-13(25(26)27)15(22-23)16-19-20-17(28-16)18-14-8-9-24(21-14)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,20,21) |
InChI Key |
SVSPELRQNSLOSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.